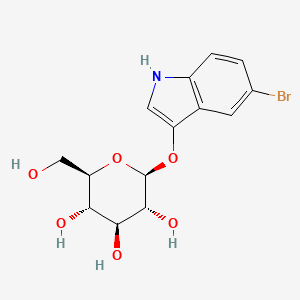

5-Bromo-3-indolyl-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-3-indolyl-beta-D-glucopyranoside is a chromogenic substrate for the detection of β-galactosidase activity . It is commonly used in molecular biology techniques such as gene expression analysis and reporter gene analysis .

Synthesis Analysis

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, also known as X-Gluc, is a indigogenic substrate for β- glucuronidase enzyme (GUS). It aids in the screening of transgenic plants based on GUS activity. GUS deesterifies X-Gluc into an indoxyl derivative which upon oxidative polymerization results in the generation of blue indigotin dye .Molecular Structure Analysis

The molecular formula of 5-Bromo-3-indolyl-beta-D-glucopyranoside is C14H16BrNO6 . The molecular weight is 374.18 g/mol . The IUPAC name is (2 S ,3 R ,4 S ,5 S ,6 R )-2- [ (5-bromo-1 H -indol-3-yl)oxy]-6- (hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis

5-Bromo-3-indolyl-beta-D-glucopyranoside is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-indolyl-beta-D-glucopyranoside include a molecular weight of 374.18 g/mol, a XLogP3-AA value of 0.6, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 6, and a rotatable bond count of 3 .科学的研究の応用

Alpha-Galactosidase Substrate

This compound is an alpha-galactosidase substrate . It is converted to an insoluble indigo-blue chromophore that is darker than that released by X-GAL .

Lac Gene Detection Systems

It is ideal for Lac gene detection systems in various applications such as immunoblotting, immunocytochemical, and histological applications .

Chromogenic Substrate

5-Bromo-3-indolyl-beta-D-glucopyranoside is used as a chromogenic substrate that is suitable for identification of lac- (+) bacterial colonies .

Biochemical Assays

This compound is used in biochemical assays as it can be transformed by biological mechanisms into colored compounds .

Histochemistry

It is used to detect the activity of the enzyme beta-galactosidase in histochemistry .

Bacteriology

In bacteriology, this compound is used to detect the activity of the enzyme beta-galactosidase .

Indicator in Diagnosis

5-Bromo-3-indolyl-beta-D-glucopyranoside is used in diagnosis as indicators, particularly in the form of enzyme substrates .

Recombinant Bacterial Colonies Identification

X-Gal is the substrate of choice for blue-white selection of recombinant bacterial colonies with the lac+ genotype .

作用機序

Target of Action

The primary target of 5-Bromo-3-indolyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars, contributing to various physiological processes.

Mode of Action

5-Bromo-3-indolyl-beta-D-glucopyranoside acts as a substrate for β-glucosidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the production of 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerises to give an intensely blue product .

Biochemical Pathways

The action of 5-Bromo-3-indolyl-beta-D-glucopyranoside is primarily involved in the β-glucosidase pathway . The cleavage of the compound by β-glucosidase and the subsequent dimerisation of the product can be used to study enzyme kinetics and understand physiological processes .

Pharmacokinetics

Its solubility in dmf is known to be 50 mg/ml , which could potentially influence its bioavailability.

Result of Action

The cleavage of 5-Bromo-3-indolyl-beta-D-glucopyranoside by β-glucosidase results in the formation of a blue precipitate . This color change can be observed by microscopy or other detection methods , providing a visual indication of β-glucosidase activity.

将来の方向性

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is currently used as a substrate for β- glucuronidase enzyme (GUS) in the screening of transgenic plants . Future research may explore other potential applications of this compound in molecular biology and other related fields.

Relevant Papers A 24-hour direct plating method for Escherichia coli using Peptone-Tergitol agar was used to compare the effectiveness of the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GLUC) with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) for β-glucuronidase activity .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINMATFDVHBYOS-RKQHYHRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-indolyl-beta-D-glucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-cyano-3-(cycloheptylamino)-2-butenoyl]urea](/img/structure/B1175727.png)

![N-[2-cyano-3-(cyclooctylamino)-2-butenoyl]urea](/img/structure/B1175728.png)

![4-[5-amino-4-(aminocarbonyl)-1H-imidazol-1-yl]benzoate](/img/structure/B1175737.png)